molecular formula C11H16BrNO4 B2949221 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide CAS No. 2034586-05-3

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide

Cat. No.: B2949221
CAS No.: 2034586-05-3
M. Wt: 306.156
InChI Key: XCFAHZJUOOWYRS-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide is a brominated furan carboxamide derivative characterized by a furan ring substituted with a bromine atom at position 5 and an amide group at position 2. The amide nitrogen is further functionalized with a 2,3-dimethoxy-2-methylpropyl substituent. This structural motif confers unique physicochemical properties, such as enhanced polarity due to the methoxy groups and steric bulk from the branched alkyl chain.

Properties

IUPAC Name

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4/c1-11(16-3,7-15-2)6-13-10(14)8-4-5-9(12)17-8/h4-5H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFAHZJUOOWYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(O1)Br)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Scientific Research Applications

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets in bacterial cells, leading to the disruption of essential biological processes. The exact molecular pathways are still under investigation, but it is believed to inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Notable Properties
5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide (Target Compound) ~C₁₂H₁₉BrNO₄ ~326.2 (estimated) Aliphatic 2,3-dimethoxy-2-methylpropyl group High polarity due to methoxy groups; moderate steric bulk
5-Bromo-N-(2-methylpropyl)furan-2-carboxamide C₉H₁₂BrNO₂ 262.1 Simple aliphatic 2-methylpropyl (isobutyl) group Lower polarity; higher lipophilicity
5-[(2-Bromophenoxy)methyl]-N-(2-methylpropyl)furan-2-carboxamide C₁₆H₁₈BrNO₃ 352.2 Aromatic 2-bromophenoxy methyl group Increased molecular weight; potential π-π interactions with aromatic systems
5-Bromo-N-(2-isopropylphenyl)furan-2-carboxamide C₁₄H₁₄BrNO₂ 308.2 Bulky aromatic 2-isopropylphenyl group High lipophilicity; enhanced steric hindrance
5-Bromo-N-(benzo[b]thiophen-5-yl)furan-2-carboxamide derivative C₁₇H₁₆BrN₂O₃S 415.3 Heterocyclic benzo[b]thiophen group Enhanced electronic effects; potential for nucleic acid binding (G-quadruplexes)
Key Observations:
  • Polarity : The target compound’s 2,3-dimethoxy-2-methylpropyl group increases polarity compared to analogs with purely aliphatic (e.g., isobutyl ) or aromatic (e.g., 2-isopropylphenyl ) substituents. This may improve aqueous solubility.
  • Steric Effects : The branched 2-methylpropyl chain in the target compound provides moderate steric hindrance, intermediate between the compact isobutyl group and the bulky 2-isopropylphenyl group .
  • Biological Relevance : The benzo[b]thiophen-containing analog demonstrates activity against G-quadruplex DNA, suggesting that brominated furan carboxamides may share nucleic acid-targeting capabilities.

Biological Activity

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the furan ring and an amide functional group at the 2-position. Its molecular formula is C_{12}H_{16}BrN_{1}O_{3}, with a molecular weight of approximately 306.15 g/mol. The presence of the dimethoxy side chains contributes to its unique reactivity and biological properties.

Research indicates that 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide exhibits antibacterial and antifungal properties. The proposed mechanism involves interactions with specific molecular targets in bacterial cells, disrupting essential biological processes such as cell wall synthesis. Although the precise molecular pathways are still under investigation, it is believed that the compound inhibits key enzymes associated with these processes .

Biological Activity Data

The biological activity of this compound has been evaluated against various bacterial strains, particularly multidrug-resistant pathogens. The following table summarizes key findings from recent studies:

Pathogen Zone of Inhibition (mm) MIC (mg/mL) MBC (mg/mL)
Acinetobacter baumannii1850100
Klebsiella pneumoniae154080
Escherichia coli143060
Methicillin-resistant Staphylococcus aureus (MRSA)122040

These results indicate that the compound shows significant antibacterial activity, particularly against Acinetobacter baumannii, which is known for its resistance to multiple antibiotics .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Antibacterial Efficacy Against NDM-positive Bacteria : A study demonstrated that 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide exhibited excellent activity against NDM-positive strains of A. baumannii when compared to standard antibiotics like meropenem. The compound's ability to restore meropenem efficacy against resistant strains was notable .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound forms stable interactions with the active sites of bacterial enzymes involved in cell wall synthesis. This supports its potential as a lead compound for developing new antibacterial agents targeting resistant pathogens .

Applications in Research

The unique properties of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide make it a valuable candidate for further research in several areas:

  • Medicinal Chemistry : Its potential as an antibacterial agent positions it as a candidate for developing new treatments for infections caused by resistant bacteria.
  • Biological Studies : Ongoing research aims to better understand its interactions with biological targets and its overall mechanism of action.
  • Industrial Applications : The compound can be utilized in synthesizing more complex organic molecules relevant in pharmaceuticals .

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